Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Utility of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Utility of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid
Executive Summary
In the landscape of modern medicinal chemistry, indole-3-acetic acid derivatives serve as privileged scaffolds for drug discovery. (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6) is a highly specialized, methylated analog of the endogenous plant auxin indole-3-acetic acid (IAA). Structurally related to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, this compound is primarily utilized as a critical building block in the synthesis of small-molecule inhibitors targeting human kallikrein-related peptidase 6 (KLK6)[1].
This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic synthesis, and pharmacological applications of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid, designed for researchers and drug development professionals.
Physicochemical Profiling
The structural modifications of the indole core—specifically the N1 and C2 methylations—significantly alter the lipophilicity and hydrogen-bonding capacity of the molecule compared to its unmethylated counterparts. Below is the consolidated quantitative data for the compound[2].
| Property | Value |
| Chemical Name | 2-(1,2-dimethyl-1H-indol-3-yl)acetic acid |
| CAS Number | 2597-28-6 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Core Structure | Indole heterocycle |
| Key Functional Groups | N-methyl, C2-methyl, C3-acetic acid |
| Hydrogen Bond Donors | 1 (Carboxylic acid OH) |
| Hydrogen Bond Acceptors | 2 (Carboxylic acid C=O, OH) |
Chemical Synthesis & Mechanistic Pathway
The synthesis of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid relies on the selective N-alkylation of 2-(2-methyl-1H-indol-3-yl)acetic acid. The core challenge in this transformation is managing the differential reactivity of the carboxylic acid moiety (pKa ~4.5) and the indole nitrogen (pKa ~16).
Mechanistic Rationale
To achieve N-methylation, a strong base must be used in excess to deprotonate both the carboxylic acid and the indole nitrogen, forming a dianion intermediate. Sodium hydride (NaH) is selected for its irreversible deprotonation kinetics (evolving H₂ gas). Iodomethane (MeI) is then introduced as the electrophile.
While excess MeI could theoretically lead to the formation of a methyl ester, the specific aqueous workup protocol ensures that any unreacted neutral organic impurities (or trace esters) are partitioned into the organic phase, while the target compound is retained in the aqueous phase as a water-soluble sodium carboxylate salt. Subsequent acidification forces the protonation of the carboxylate, precipitating the free acid for organic extraction[2].
Step-by-Step Experimental Protocol
The following self-validating protocol is adapted from established patent literature for the synthesis of KLK6 inhibitor precursors[2],[1].
Reagents:
-
2-(2-methyl-1H-indol-3-yl)acetic acid (1.3 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 mmol, ~3.0 eq)
-
Iodomethane (MeI, 4.4 mmol, ~3.4 eq)
-
Anhydrous Tetrahydrofuran (THF, 15 mL)
Workflow:
-
Dianion Generation: Dissolve 2-(2-methyl-1H-indol-3-yl)acetic acid in 15 mL of dry THF under an inert atmosphere (N₂ or Ar). Cool the stirring solution to 0 °C using an ice bath to control the exothermic deprotonation.
-
Base Addition: Carefully add NaH (60% dispersion) to the cooled solution. Self-Validation Check: Observe the evolution of H₂ gas. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete dianion formation.
-
Electrophilic Substitution: Slowly add iodomethane dropwise to the reaction mixture. Remove the ice bath, allow the system to warm to room temperature, and leave stirring overnight.
-
Reaction Quench: Cool the reaction back to 0 °C and carefully quench with methanol (MeOH) to destroy unreacted NaH, followed by dilution with deionized water.
-
Phase Separation & Purification:
-
Extract the quenched mixture with Diethyl Ether (Et₂O). Crucial Step: Discard the Et₂O layer; this removes mineral oil, unreacted MeI, and any neutral ester byproducts. The target molecule remains in the aqueous phase as a carboxylate salt.
-
Acidify the aqueous phase using 1M HCl to a pH of 1-2. Self-Validation Check: The solution will turn cloudy as the free acid precipitates.
-
Extract the acidified aqueous phase three times with Dichloromethane (DCM).
-
-
Isolation: Combine the DCM organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (40% EtOAc in Petroleum Ether) to yield the pure compound (Typical yield: ~61%)[2].
Synthetic workflow for (1,2-Dimethyl-1H-indol-3-yl)-acetic acid via selective N-methylation.
Biological Significance & Pharmacological Applications
While basic indole-3-acetic acids are known as plant hormones (auxins), their highly substituted derivatives possess potent pharmacological properties in human biology.
Inhibition of Kallikrein-Related Peptidase 6 (KLK6)
(1,2-Dimethyl-1H-indol-3-yl)-acetic acid is a critical intermediate in the development of small-molecule inhibitors for human tissue kallikreins, specifically KLK6[1]. The KLK family consists of fifteen secreted serine proteases. KLK6 is highly expressed in the central nervous system (CNS) and the tumor microenvironment.
Pathological Role of KLK6: Misregulation and overexpression of KLK6 have been heavily correlated with neurodegenerative diseases (such as Multiple Sclerosis and Alzheimer's disease) due to its role in myelin basic protein degradation and neural plasticity disruption[3]. Furthermore, KLK6 overexpression drives cell migration and invasion in various cancer cell lines, making it a dual-target for neuroprotection and oncology[3].
By utilizing the (1,2-Dimethyl-1H-indol-3-yl)-acetic acid scaffold, medicinal chemists can synthesize competitive inhibitors that block the enzymatic active site of KLK6, thereby halting pathological proteolysis[1].
Pharmacological role of indole-derived small molecules in inhibiting KLK6-mediated pathology.
Analytical Characterization and Storage Protocols
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation must be performed to rule out C-methylation (at the C3 position) or O-methylation (esterification).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight (m/z [M+H]⁺ ≈ 204.2).
-
¹H NMR Spectroscopy: Critical for confirming the disappearance of the broad indole N-H peak (typically around 10-11 ppm) and the appearance of a sharp N-CH₃ singlet (typically around 3.5-3.8 ppm). The C2-CH₃ will appear as a distinct singlet further upfield.
-
Storage: The compound should be stored in a cool, dry place (2-8 °C is recommended for long-term stability of indole acetic acids to prevent decarboxylation or oxidation), protected from light, and kept under an inert atmosphere if stored for extended periods.
References
- ChemicalBook. (1,2-DiMethyl-1H-indol-3-yl)-acetic acid synthesis.
- European Patent Office. EP3305781A1 - Chemical substances which inhibit the enzymatic activity of human kallikrein-related peptidase 6 (klk6).
- Googleapis / Patent Text. CHEMICAL SUBSTANCES WHICH INHIBIT THE ENZYMATIC ACTIVITY OF HUMAN KALLIKREIN-RELATED PEPTIDASE 6 (KLK6).
Sources
- 1. EP3305781A1 - Chemical substances which inhibit the enzymatic activity of human kallikrein-related peptidase 6 (klk6) - Google Patents [patents.google.com]
- 2. (1,2-DiMethyl-1H-indol-3-yl)-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]




